molecular formula C14H15F3N5NaO7S B12432836 Trifloxysulfuron-sodium monohydrate CAS No. 290332-10-4

Trifloxysulfuron-sodium monohydrate

Cat. No.: B12432836
CAS No.: 290332-10-4
M. Wt: 477.35 g/mol
InChI Key: RTRYRNGIJIWPCJ-UHFFFAOYSA-M
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Description

Trifloxysulfuron-sodium monohydrate is a sulfonylurea herbicide known for its effectiveness in controlling broadleaf weeds and nutsedges. It is widely used in agricultural settings, particularly in cotton and sugarcane fields. The compound’s molecular formula is C14H15F3N5NaO7S, and it functions by inhibiting the biosynthesis of essential amino acids in plants .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trifloxysulfuron-sodium monohydrate is synthesized through a multi-step process involving the reaction of 4,6-dimethoxypyrimidine with various reagents to form the final product. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Trifloxysulfuron-sodium monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield various reduced forms of the pyrimidine ring .

Scientific Research Applications

Trifloxysulfuron-sodium monohydrate has a wide range of scientific research applications:

Mechanism of Action

Trifloxysulfuron-sodium monohydrate exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids such as leucine, isoleucine, and valine. This inhibition leads to the cessation of protein synthesis and ultimately plant death. The compound is systemic, meaning it moves throughout the plant tissue, ensuring comprehensive weed control .

Comparison with Similar Compounds

Similar Compounds

  • Chlorimuron-ethyl
  • Metsulfuron-methyl
  • Rimsulfuron
  • Nicosulfuron

Uniqueness

Trifloxysulfuron-sodium monohydrate stands out due to its high efficacy at low application rates and its ability to control a broad spectrum of weeds. Additionally, it has a favorable environmental profile, with low toxicity to non-target organisms and minimal persistence in soil and water .

Properties

CAS No.

290332-10-4

Molecular Formula

C14H15F3N5NaO7S

Molecular Weight

477.35 g/mol

IUPAC Name

sodium;(4,6-dimethoxypyrimidin-2-yl)carbamoyl-[3-(2,2,2-trifluoroethoxy)pyridin-2-yl]sulfonylazanide;hydrate

InChI

InChI=1S/C14H14F3N5O6S.Na.H2O/c1-26-9-6-10(27-2)20-12(19-9)21-13(23)22-29(24,25)11-8(4-3-5-18-11)28-7-14(15,16)17;;/h3-6H,7H2,1-2H3,(H2,19,20,21,22,23);;1H2/q;+1;/p-1

InChI Key

RTRYRNGIJIWPCJ-UHFFFAOYSA-M

Canonical SMILES

COC1=CC(=NC(=N1)NC(=O)[N-]S(=O)(=O)C2=C(C=CC=N2)OCC(F)(F)F)OC.O.[Na+]

Origin of Product

United States

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